1,2,3,4,5-Pentabromo-6-nitrobenzene
Overview
Description
1,2,3,4,5-Pentabromo-6-nitrobenzene is a chemical compound with the molecular formula C6Br5NO2. It is a derivative of benzene, where five hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by a nitro group. This compound is known for its high bromine content and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentabromo-6-nitrobenzene can be synthesized through the bromination of nitrobenzene. The process involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and concentrated nitric acid to form nitrobenzene.
Bromination of Nitrobenzene: Nitrobenzene is then subjected to bromination using bromine in the presence of a catalyst such as iron or iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of bromine atoms at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration and bromination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentabromo-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of multiple bromine atoms.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Reduction Reactions: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride are commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.
Reduction Reactions: The major product is 1,2,3,4,5-Pentabromo-6-aminobenzene.
Oxidation Reactions: Oxidized products are less common but may include various brominated benzoic acids.
Scientific Research Applications
1,2,3,4,5-Pentabromo-6-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of brominated drugs.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentabromo-6-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can engage in halogen bonding with other molecules. These interactions can affect the compound’s reactivity and its ability to form complexes with other substances.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentabromo-6-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1,2,3,4,5-Pentabromo-6-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Hexabromobenzene: Contains six bromine atoms without any nitro group.
Uniqueness
1,2,3,4,5-Pentabromo-6-nitrobenzene is unique due to the presence of both multiple bromine atoms and a nitro group on the benzene ring. This combination imparts distinct chemical properties, making it useful in specific applications where both bromination and nitration are desired.
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXJDBZRIYWPEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405190 | |
Record name | 1,2,3,4,5-pentabromo-6-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22230-46-2 | |
Record name | 1,2,3,4,5-pentabromo-6-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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